2-(2-Methyl-5-oxazolyl)aniline
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Overview
Description
2-(2-Methyl-5-oxazolyl)aniline is a heterocyclic aromatic amine that contains both an oxazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-oxazolyl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formamide to yield the oxazole ring . Another approach involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation reactions using bromine or chlorine are typical examples.
Major Products: The major products formed from these reactions include various substituted oxazoles and aniline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Methyl-5-oxazolyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.
2-(2-Methyl-4-oxazolyl)aniline: Differing only in the position of the methyl group on the oxazole ring.
Uniqueness: 2-(2-Methyl-5-oxazolyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(2-methyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 |
InChI Key |
PYUNTKWANKKGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
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